Pramiracetam hydrochloride
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Overview
Description
Pramiracetam hydrochloride is a nootropic agent belonging to the racetam family of drugs. It is a synthetic derivative of piracetam, the first laboratory-created nootropic, but is significantly more potent. This compound is known for its cognitive-enhancing properties, particularly in improving memory and overall cognition. It is marketed under various brand names, including Pramistar, Neupramir, and Remen, and is used to treat memory and attention deficits in aging individuals with neurodegenerative and vascular dementias .
Preparation Methods
The preparation of pramiracetam hydrochloride involves several synthetic routes and reaction conditions. One common method includes the condensation reaction of pyrrolidone ethyl acetate with N,N-diisopropyl ethylenediamine. The process involves dissolving, filtering, re-dissolving, extracting, refluxing, freezing, and suction-filtering to obtain high-purity this compound . This method is suitable for large-scale industrial production due to its simplicity, safety, and cost-effectiveness .
Chemical Reactions Analysis
Pramiracetam hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are also not extensively studied.
Substitution: Substitution reactions are more common, where this compound can react with different reagents to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with chloroacetyl chloride and N,N-diisopropyl ethylenediamine in a toluene-water two-phase system can yield intermediate compounds that are further processed to obtain this compound .
Scientific Research Applications
Pramiracetam hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying the synthesis and reactions of racetam derivatives.
Medicine: It is used in clinical research for treating cognitive impairments associated with Alzheimer’s disease, traumatic brain injuries, and other neurological conditions
Mechanism of Action
The primary mechanism of action of pramiracetam hydrochloride involves the enhancement of high-affinity choline uptake in the hippocampus . Choline is a precursor of acetylcholine, a neurotransmitter involved in cognitive processes such as learning, memory, and concentration . By stimulating choline uptake, this compound indirectly modulates acetylcholine release and increases activity in the hippocampus . Additionally, this compound may influence other neurotransmitters, including dopamine and serotonin, contributing to its cognitive-enhancing effects .
Comparison with Similar Compounds
Pramiracetam hydrochloride is compared with other racetam derivatives, including:
Piracetam: The first racetam nootropic, known for its cognitive-enhancing properties but less potent than this compound.
Aniracetam: Another racetam derivative with anxiolytic and cognitive-enhancing effects, but with a different mechanism of action.
Oxiracetam: Known for its stimulating effects and cognitive enhancement, particularly in memory and learning.
Phenylpiracetam: A potent racetam derivative with stimulant and cognitive-enhancing properties, often used for its quick onset of action.
This compound is unique due to its high potency and specific mechanism of action involving choline uptake enhancement . It is particularly effective in improving memory and overall cognition, making it a popular choice among nootropic users .
Properties
CAS No. |
75733-50-5 |
---|---|
Molecular Formula |
C14H28ClN3O2 |
Molecular Weight |
305.84 g/mol |
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19;/h11-12H,5-10H2,1-4H3,(H,15,18);1H |
InChI Key |
SVIFGEVWHFNGCZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.Cl |
Canonical SMILES |
CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C.Cl |
75733-50-5 | |
Synonyms |
N-(2-(bis(1-methylethyl)amino)ethyl)-2-oxo-1-pyrrolidineacetamide pramiracetam pramiracetam hydrochloride pramiracetam sulfate Pramista |
Origin of Product |
United States |
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